2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine
Description
Properties
Molecular Formula |
C35H55N7 |
|---|---|
Molecular Weight |
573.9 g/mol |
IUPAC Name |
3-[6-[5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl]pyridin-2-yl]-5,6-bis(4-methylpentyl)-1,2,4-triazine |
InChI |
InChI=1S/C35H55N7/c1-24(2)14-9-18-28-30(20-11-16-26(5)6)39-41-34(37-28)32-22-13-23-33(36-32)35-38-29(19-10-15-25(3)4)31(40-42-35)21-12-17-27(7)8/h13,22-27H,9-12,14-21H2,1-8H3 |
InChI Key |
INVCOLFYKLPCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=C(N=NC(=N1)C2=NC(=CC=C2)C3=NC(=C(N=N3)CCCC(C)C)CCCC(C)C)CCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 5,6-bis(4-methylpentyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceuticals
The compound has been studied for its potential as a pharmaceutical agent due to its triazine structure, which is known to exhibit various biological activities. Triazines are often investigated for their roles in drug design and development:
- Antimicrobial Activity : Research indicates that derivatives of triazines can possess antimicrobial properties. This compound may be explored for its efficacy against specific pathogens.
- Anticancer Properties : Some studies suggest that triazine compounds can inhibit cancer cell proliferation. Investigating the specific mechanisms of action of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine could yield valuable insights into novel cancer therapies.
Agricultural Chemicals
The compound's properties make it a candidate for use in agrochemicals:
- Herbicides : The structural characteristics of triazines allow them to function effectively as herbicides. Research is ongoing to evaluate the effectiveness of this compound in controlling weed populations while minimizing environmental impact.
- Fungicides : Similar to its herbicidal applications, the potential fungicidal properties of this compound warrant further investigation. Its effectiveness against various fungal pathogens could be beneficial in crop protection.
Material Science
In material science, the unique chemical structure provides opportunities for innovation:
- UV Stabilizers : The compound may serve as a UV stabilizer in plastics and coatings. Triazine derivatives are known for their ability to absorb UV radiation and protect materials from degradation.
- Polymer Additives : Incorporating this compound into polymer formulations could enhance properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Hydrophilic vs. Lipophilic : Sulfonated phenyl groups in SO3-Ph-BTP enable water solubility, eliminating the need for pH control in stripping steps . In contrast, alkylated BTPs (e.g., 4-methylpentyl, isobutyl) are tailored for organic-phase extraction.
- Branching and Stability : Branched alkyl chains (e.g., 4-methylpentyl) enhance radiolytic stability compared to linear chains (e.g., n-Pr-BTP), which degrade under high radiation .
Core Modifications: BTBP (6,6′-bis-triazinyl-2,2′-bipyridine) and BTPhen (phenanthroline-core) ligands exhibit higher selectivity than BTP due to increased preorganization and rigidity . However, BTP derivatives like 2,6-bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine offer better solubility in nonpolar solvents.
Performance Metrics
Extraction Efficiency and Selectivity
- 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine: Demonstrates distribution ratios (D) for Am(III) > 100 in 1–3 M HNO₃, with separation factors (SF) of Am/Eu > 100 in organic solvents .
- SO3-Ph-BTP : Achieves SF(Am/Eu) > 50 in aqueous phases at pH 2–3, critical for the i-SANEX process .
- isoBu-BTP: In ionic liquid systems, SF(Dy/Ln) reaches 10–15 at low acidity (0.01–0.1 M HNO₃), outperforming traditional solvents .
Stability
- Radiolytic Stability : 4-methylpentyl-BTP retains >80% extraction efficiency after 100 kGy gamma irradiation, whereas n-Pr-BTP degrades by ~40% under similar conditions .
- Acidic Stability: Sulfonated BTPs (e.g., SO3-Ph-BTP) decompose above 4 M HNO₃, limiting their use in high-acidity scenarios .
Mechanistic Insights
- Coordination Geometry: BTP ligands form 1:3 complexes with An(III), confirmed by EXAFS and TRLFS studies. The pyridine and triazine N-donors create a tridentate pocket, favoring smaller An(III) ions due to lanthanide contraction effects .
- DFT Studies : Covalent interactions between An(III) and ligand N-atoms are stronger than with Ln(III), explaining selectivity. For example, the Am–N bond in 4-methylpentyl-BTP is 0.05 Å shorter than Eu–N .
Research Findings and Challenges
Advances in Application
- i-SANEX Process : SO3-Ph-BTP enables direct An(III) stripping from TODGA-based organic phases into mild acidic solutions, simplifying process control .
- Ionic Liquid Systems : isoBu-BTP in [C₂mim][NTf₂] achieves synergistic extraction, combining ion-pairing and solvation mechanisms for rare earth separation .
Limitations
Biological Activity
2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHN
- Molecular Weight : 577.85 g/mol
Its structure consists of a pyridine ring substituted with bis-triazinyl groups, which are known to enhance biological activity through various mechanisms.
The biological activity of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazine moieties may inhibit enzymes involved in various metabolic pathways. Studies have shown that triazine derivatives can act as inhibitors of cysteine proteases, which play crucial roles in many diseases including cancer and viral infections .
- Antiviral Activity : Research indicates that triazine-based compounds exhibit antiviral properties. They can interfere with viral replication by targeting viral proteins or host cell factors essential for viral entry and replication .
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Activity Against SARS-CoV-2
A study investigated the efficacy of various triazine derivatives against SARS-CoV-2. The results demonstrated that certain derivatives exhibited significant antiviral activity by inhibiting the virus's ability to replicate within host cells. The binding affinity to viral proteins was assessed through molecular docking studies, revealing promising candidates for further development . -
Cytotoxic Effects on Tumor Cell Lines
Another research focused on the cytotoxic effects of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine on human tumor cell lines. The compound showed a dose-dependent increase in apoptosis markers compared to control groups. This suggests potential use as an anticancer agent . -
Immunomodulatory Effects
A recent study evaluated the immunomodulatory effects of this compound in an animal model. It was found that administration led to a significant reduction in lymphocyte counts, indicating potential applications in treating autoimmune diseases like Multiple Sclerosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
